N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine
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Overview
Description
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid is a complex organic compound with a unique structure that combines a chromen-2-one moiety with an acetamido and a methylpentanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid typically involves multiple steps. One common approach is to start with the synthesis of the chromen-2-one core, followed by the introduction of the hexyl and methyl groups. The acetamido group is then added through an acylation reaction, and finally, the methylpentanoic acid moiety is introduced via esterification or amidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen-2-one moiety can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted acetamido derivatives .
Scientific Research Applications
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The hexyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl)methionine: This compound shares a similar chromen-2-one core but has a methionine moiety instead of the methylpentanoic acid group.
2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Similar structure but lacks the acetamido and methylpentanoic acid groups.
2-[(5-Hydroxy-2,2-dimethyl-4-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid: Contains a benzopyran core with different substituents.
Uniqueness
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido and methylpentanoic acid groups enhances its potential for bioactivity and therapeutic applications compared to similar compounds .
Properties
Molecular Formula |
C24H33NO6 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H33NO6/c1-5-6-7-8-9-19-16(4)18-11-10-17(13-21(18)31-24(19)29)30-14-22(26)25-20(23(27)28)12-15(2)3/h10-11,13,15,20H,5-9,12,14H2,1-4H3,(H,25,26)(H,27,28)/t20-/m0/s1 |
InChI Key |
APBCLCVESHCFRS-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](CC(C)C)C(=O)O)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CC(C)C)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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